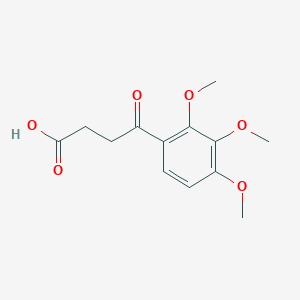

4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid

Overview

Description

4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a butyric acid backbone

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to target various proteins and enzymes such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been shown to inhibit the aforementioned targets, leading to various biochemical changes .

Biochemical Pathways

Tmp-bearing compounds have been associated with various biochemical pathways due to their broad range of targets .

Result of Action

Tmp-bearing compounds have been associated with a wide range of biological activities, including anti-cancer, anti-fungal, anti-bacterial, antiviral, and anti-parasitic effects, as well as anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Biochemical Analysis

Biochemical Properties

4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1, which are involved in redox regulation and epigenetic modifications, respectively . These interactions suggest that this compound can modulate cellular redox states and gene expression patterns.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to down-regulate the ERK2 protein and inhibit ERKs phosphorylation, impacting cell proliferation and survival pathways . Additionally, its role in modulating caspase activation indicates potential pro-apoptotic effects, which could be beneficial in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like thioredoxin reductase by binding to their active sites, thereby preventing their catalytic activity . This inhibition can lead to increased oxidative stress within cells, triggering apoptosis. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with histone-modifying enzymes, altering chromatin structure and gene accessibility.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses have been found to exert beneficial effects, such as reducing tumor growth in cancer models, without significant toxicity . High doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport mechanisms is essential for predicting its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable reagent to introduce the butyric acid moiety. One common method involves the use of Meldrum’s acid in a multicomponent reaction, which provides a straightforward route to the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as employing non-toxic reagents and minimizing waste, is often prioritized .

Chemical Reactions Analysis

Types of Reactions: 4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

- 2,3,4-Trimethoxyphenylacetic acid

- 2,3,4-Trimethoxybenzoic acid

- 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Comparison: 4-(2,3,4-Trimethoxyphenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct reactivity and bioactivity. Compared to similar compounds, it may exhibit enhanced potency in certain applications, such as enzyme inhibition and therapeutic effects .

Properties

IUPAC Name |

4-oxo-4-(2,3,4-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-17-10-6-4-8(9(14)5-7-11(15)16)12(18-2)13(10)19-3/h4,6H,5,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSCTGONARAZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449344 | |

| Record name | 4-(2,3,4-TRIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63213-41-2 | |

| Record name | 4-(2,3,4-TRIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

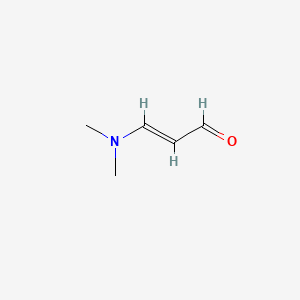

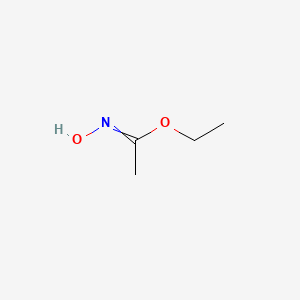

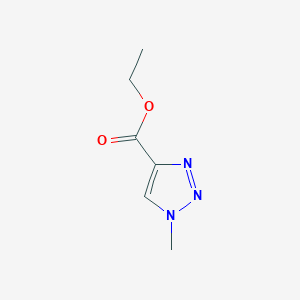

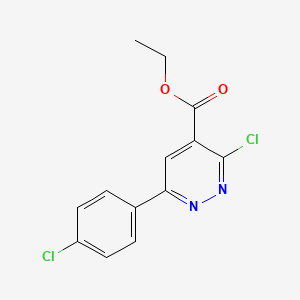

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)